4-Amino-2,3,5-trifluorobenzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar fluorinated benzoic acids typically involves advanced techniques that ensure the introduction of fluorine atoms into the benzene ring. A notable method for synthesizing trifluorobenzoic acid derivatives involves the use of microreactors for continuous flow synthesis, highlighting a modern approach that enhances efficiency and purity (Deng et al., 2015). This methodology might be adapted for 4-Amino-2,3,5-trifluorobenzoic acid, leveraging the precise control over reaction conditions afforded by microreactor technology.
Molecular Structure Analysis
Investigations into the molecular structure of related compounds, such as 4-Aminobenzoic acid, reveal detailed insights into protonation sites and isomeric forms. Spectroscopic studies, such as vibrational spectroscopy, have been employed to discern the structure of cryogenically cooled O- and N-protomers, providing a foundation for understanding the structural nuances of this compound (Khuu et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of this compound can be inferred from studies on similar aminobenzoic acids. These compounds participate in various chemical reactions, including the formation of supramolecular salts and cocrystals, demonstrating their potential to engage in complex hydrogen bonding and molecular interactions (Sun et al., 2019).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline structure, can be closely related to those of its fluorinated counterparts. Studies on compounds like 3-Chloro-2,4,5-trifluorobenzoic acid offer insights into how fluorination affects these physical characteristics, including crystal packing and hydrogen bonding (Quan & Sun, 2012).
Scientific Research Applications
Synthetic Methodology
4-Amino-2,3,5-trifluorobenzoic acid serves as a valuable synthetic intermediate in pharmaceutical industry and material science. Continuous microflow processes have enhanced the synthesis of similar trifluorobenzoic acids, leveraging microreactor technology for efficient Grignard exchange reactions and gas–liquid reactions with CO2, leading to high purity and yield products (Deng et al., 2015).
Vibrational Spectroscopy
Research into the vibrational spectroscopy of cryogenically cooled protonation forms of aminobenzoic acids reveals insights into the structural isomerism and protonation sites, which are essential for understanding their reactivity and interaction with other molecules (Khuu et al., 2020).
Corrosion Inhibition
Some studies focus on the application of cyclic nitrogen compounds, including aminobenzoic acid derivatives, as corrosion inhibitors for metals in various media. These compounds exhibit potential for protecting metals by forming a barrier against corrosive agents (Gece & Bilgiç, 2009).
Luminescent Property Analysis
The luminescent properties of compounds based on the aminotriazole group, related structurally to aminobenzoic acids, have been studied for potential applications in materials science. These studies explore how substituent effects influence luminescent behaviors, which could be useful for designing new luminescent materials (Xi et al., 2021).
Quantum Chemical Studies
Research involving quantum chemical parameters of cyclic nitrogen compounds, including aminobenzoic acid derivatives, aims to elucidate their corrosion inhibition mechanisms on steel surfaces. This theoretical approach supports experimental findings and helps in designing more effective corrosion inhibitors (Zheludkevich et al., 2005).
Safety and Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . It has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
It’s worth noting that trifluorobenzoic acid derivatives have been associated with inhibitory activity towards d-amino acid oxidases , which could potentially be relevant to the action of 4-Amino-2,3,5-trifluorobenzoic acid.
Mode of Action
Trifluorobenzoic acids are known to contribute ideal acidity to the carboxylic acid group, and they can assist in the concerted metalation deprotonation as the c-h activation step, thus facilitating the catalytic cycle .
Result of Action
It’s worth noting that compounds with similar structures have been associated with potential inhibitory activity towards d-amino acid oxidases , which could suggest potential therapeutic applications in mental disorders such as schizophrenia .
properties
IUPAC Name |
4-amino-2,3,5-trifluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1H,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVOSLQIZYMCCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)N)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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